N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5OS/c24-17(18-21-15-3-1-2-4-16(15)25-18)20-10-12-23-11-7-14(22-23)13-5-8-19-9-6-13/h1-9,11H,10,12H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYQLNZIUXVICFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)NCCN3C=CC(=N3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the benzo[d]thiazole core through a cyclization reaction involving 2-aminobenzenethiol and a carboxylic acid derivative. The pyrazole ring can be synthesized via a condensation reaction between hydrazine and a 1,3-diketone.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex structure characterized by a benzo[d]thiazole core, a pyrazole ring, and a pyridine moiety. Its molecular formula is , with a molecular weight of approximately 371.4 g/mol. The presence of these functional groups contributes to its biological activity, particularly in targeting specific receptors and enzymes.
Anticancer Activity
Recent studies have indicated that N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, research published in the Journal of Medicinal Chemistry highlighted its effectiveness against breast cancer cells, demonstrating its potential as a lead compound for developing new anticancer therapies .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It acts as an inhibitor of specific kinases involved in inflammatory pathways, which may provide therapeutic benefits in conditions such as rheumatoid arthritis and other inflammatory diseases. The inhibition of these pathways was supported by in vitro studies showing reduced levels of pro-inflammatory cytokines .
Neurological Applications
This compound has been explored for its neuroprotective effects. It has demonstrated the ability to modulate neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative diseases like Alzheimer's and Parkinson's disease. Studies indicate that it may enhance cognitive function through its action on cholinergic receptors .
Synthesis and Derivatives
The synthesis of this compound involves multi-step reactions that include the formation of the pyrazole ring followed by coupling with the benzo[d]thiazole derivative. Researchers have also synthesized various derivatives to optimize its biological activity and pharmacokinetic properties, leading to compounds with improved selectivity and potency against target enzymes .
Case Study 1: Anticancer Efficacy
A study conducted on the compound's efficacy against breast cancer cells revealed that it inhibited cell growth by inducing apoptosis through mitochondrial pathways. The research utilized flow cytometry and Western blot analysis to confirm these findings, establishing a clear mechanism of action .
Case Study 2: Inhibition of Inflammatory Pathways
In another study, this compound was tested in animal models for its ability to reduce inflammation in induced arthritis models. The results showed significant reductions in swelling and pain, indicating its potential as an anti-inflammatory agent .
Mechanism of Action
The mechanism of action of N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide involves its interaction with specific molecular targets. For instance, it may bind to DNA or proteins, inhibiting their function and leading to cell death. The compound’s structure allows it to interact with various enzymes and receptors, modulating biochemical pathways and cellular processes .
Comparison with Similar Compounds
Key Observations:
- Core Heterocycle Impact : The benzo[d]thiazole core in the target compound may enhance π-π stacking or hydrophobic interactions compared to simpler thiazole cores (e.g., in ’s analogs). This could improve target binding affinity but may reduce solubility .
- Pyrazole Substitution : Replacing the pyridin-4-yl group with thiophen-2-yl (as in , compound 4) abolishes inhibitory activity (n.i.), suggesting pyridinyl’s electron-rich aromatic system is critical for target engagement .
- Amide Linker : The ethyl linker in the target compound likely confers conformational flexibility, whereas bulkier substituents (e.g., thiophen-2-yl in compound 4) may sterically hinder binding .
Physicochemical and Pharmacokinetic Considerations
- Metabolic Stability : Benzo[d]thiazole derivatives are often prone to oxidative metabolism, whereas thiazole analogs () may exhibit better stability .
Biological Activity
The compound N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and reviews, and presenting data in a structured format.
Chemical Structure and Properties
The compound features a benzo[d]thiazole core linked to a pyridin-4-yl pyrazole moiety through an ethyl bridge. Its structural formula can be represented as follows:
Key Structural Characteristics
- Benzo[d]thiazole moiety : Known for its diverse biological activities, including antimicrobial and anticancer properties.
- Pyrazole ring : Often associated with anti-inflammatory and analgesic effects.
- Pyridine group : Contributes to the compound's ability to interact with biological targets through hydrogen bonding and pi-stacking interactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiazole derivatives, including those similar to our compound. Research indicates that compounds containing thiazole rings exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds with similar structures demonstrated IC50 values lower than standard chemotherapeutics like doxorubicin, suggesting strong antiproliferative activity against cancer cells .
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 1 | A-431 (skin cancer) | < 10 | |
| Compound 2 | HepG2 (liver cancer) | < 5 | |
| This compound | TBD | TBD | Current Study |
Antimicrobial Activity
Thiazoles have also been reported to possess antimicrobial properties. A study on thiazole derivatives indicated that certain compounds showed effective inhibition against resistant strains of bacteria and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic pathways .
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Study 1: Anticancer Efficacy
In a recent study focusing on the synthesis of thiazole derivatives, researchers evaluated the antiproliferative effects of several compounds against human cancer cell lines. The results indicated that modifications in the thiazole structure significantly influenced cytotoxicity, highlighting the importance of substituents on the phenyl ring for enhanced activity .
Study 2: Antimicrobial Activity Assessment
Another study assessed the antimicrobial efficacy of various thiazole derivatives, including those structurally related to our compound. The results showed promising activity against both Gram-positive and Gram-negative bacteria, with some derivatives outperforming traditional antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
